2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

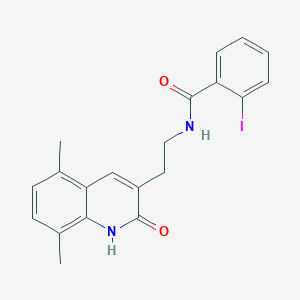

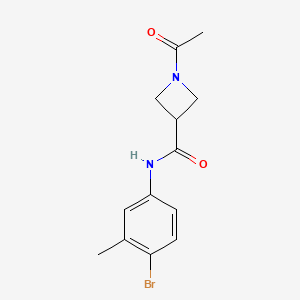

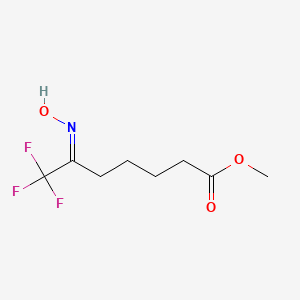

2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile is a chemical compound with the molecular formula C12H8F2N2O and a molecular weight of 234.206. It is commonly used in the field of organic and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile, has been demonstrated to be quite easy to produce by utilizing various synthetic approaches to obtain pharmacologically active derivatives . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” .Molecular Structure Analysis

The molecular structure of 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile consists of a quinoline core with a difluoroethoxy group attached at the 2-position and a carbonitrile group attached at the 4-position.Chemical Reactions Analysis

Quinoline and its various derivatives have been demonstrated to be quite easy to produce by utilizing various synthetic approaches to obtain pharmacologically active derivatives . Some of the synthesis techniques include classical synthesis of quinoline .Physical And Chemical Properties Analysis

2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile is a powder at room temperature .Scientific Research Applications

Pharmacology

In pharmacology, this compound serves as a versatile scaffold for drug discovery. Its structure is conducive to binding with various biological targets, making it a valuable lead compound in the development of new medications. It has been explored for its potential in creating drugs with improved pharmacokinetics and pharmacodynamics .

Medicinal Chemistry

“2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile” is instrumental in medicinal chemistry for the design of new therapeutic agents. Its modification through functional groups can lead to the discovery of novel drugs with specific mechanisms of action, potentially useful in treating a wide range of diseases .

Organic Synthesis

As an intermediate in organic synthesis, this compound is used to construct complex molecular architectures. It’s particularly useful in the synthesis of quinoline derivatives, which are important in various chemical industries .

Drug Discovery

This compound’s role in drug discovery is significant due to its structural similarity to many biologically active molecules. It can be used to synthesize analogs of existing drugs or to create new compounds with potential therapeutic benefits .

Industrial Chemistry

In industrial chemistry, “2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile” can be used as a precursor for materials that require specific fluorescent or electronic properties. Its derivatives may be used in the development of new materials for technological applications .

Biochemistry

In biochemistry, the compound finds applications in the study of enzyme interactions and signaling pathways. It can be used to develop probes or inhibitors that help in understanding the biochemical processes within cells .

Safety and Hazards

properties

IUPAC Name |

2-(2,2-difluoroethoxy)quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O/c13-11(14)7-17-12-5-8(6-15)9-3-1-2-4-10(9)16-12/h1-5,11H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTFDEPILJKMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)OCC(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,16-Dibromo[2.2]paracyclophane](/img/structure/B2971550.png)

![2-fluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2971555.png)

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2971556.png)

![(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2971561.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)